4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride
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Overview
Description
4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride is a chemical compound with the molecular formula C15H23NO2·HCl It is a piperidine derivative that features a 2,4-dimethoxyphenyl group attached to the piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyphenylacetic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation: The acid chloride is reacted with piperidine to form the amide intermediate.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
- 4-[2-(2,5-Dimethoxyphenyl)ethyl]piperidine
- 4-[2-(2,3-Dimethoxyphenyl)ethyl]piperidine
Uniqueness
4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[2-(2,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-14-6-5-13(15(11-14)18-2)4-3-12-7-9-16-10-8-12;/h5-6,11-12,16H,3-4,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQLSMYDLRXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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